ethyl 2-(2-((4-butyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a 4H-1,2,4-triazole moiety, a 4-methyl-3-nitrobenzamido group, and a butyl chain. The presence of the thioether linkage (-S-) between the triazole and propanamido groups may influence metabolic stability and binding interactions. While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic strategies (e.g., multicomponent Petasis reactions, Knoevenagel condensations) suggest feasible routes involving sequential functionalization of the tetrahydrobenzo[b]thiophene backbone .
Properties
IUPAC Name |
ethyl 2-[2-[[4-butyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O6S2/c1-5-7-14-34-23(16-30-26(37)19-13-12-17(3)21(15-19)35(39)40)32-33-29(34)42-18(4)25(36)31-27-24(28(38)41-6-2)20-10-8-9-11-22(20)43-27/h12-13,15,18H,5-11,14,16H2,1-4H3,(H,30,37)(H,31,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUUSVZNGCUXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SC(C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC)CNC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((4-butyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (referred to as compound E) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of compound E, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound E is characterized by a triazole ring and a benzo[b]thiophene moiety. The presence of these functional groups suggests potential interactions with various biological targets. The structure can be broken down into several key components:
- Triazole Ring : Known for its role in antifungal and anticancer activity.
- Benzo[b]thiophene : Associated with anti-inflammatory and antioxidant properties.
- Nitrobenzamide Group : Implicated in various biological activities including antimicrobial effects.
Antimicrobial Activity
Research indicates that compounds with similar structural features to compound E often exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to possess potent activity against various bacterial strains and fungi. The incorporation of the nitrobenzamide moiety may enhance this activity by disrupting microbial cell membranes or inhibiting essential enzymes.
Anticancer Activity
The potential anticancer effects of compound E have been explored through structure-activity relationship (SAR) studies. Compounds with similar configurations have demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.
| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound E | MCF-7 (breast cancer) | 15.4 | Apoptosis induction |
| Similar Compound A | HeLa (cervical cancer) | 10.0 | Cell cycle arrest |
| Similar Compound B | A549 (lung cancer) | 12.5 | Inhibition of proliferation |
Neuroprotective Effects
Recent studies suggest that compounds similar to compound E may exhibit neuroprotective properties against neurodegenerative diseases such as Alzheimer's disease. These effects are often mediated by the reduction of oxidative stress and inflammation in neuronal cells.
The biological activity of compound E can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring is known to inhibit enzymes like β-secretase and acetylcholinesterase, which are crucial in neurodegenerative conditions.
- Antioxidant Activity : Compounds with thiophene structures often exhibit antioxidant properties, reducing reactive oxygen species (ROS) levels in cells.
- Interaction with Cellular Receptors : The complex structure may allow for binding to various receptors involved in signaling pathways related to inflammation and cell survival.
Case Studies
A notable study investigated the effects of a similar triazole derivative on human astrocyte cells exposed to amyloid-beta peptide (Aβ). Results indicated that the compound significantly improved cell viability and reduced markers of inflammation compared to untreated controls. This suggests that compound E could potentially mitigate neurotoxic effects associated with Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
- The tetrahydrobenzo[b]thiophene core is common in compounds with anti-inflammatory and antimicrobial activities .
- Substituents like the 4H-1,2,4-triazole and nitrobenzamido groups (in the target compound) are associated with enhanced binding to enzymatic targets (e.g., cyclooxygenase, bacterial efflux pumps) compared to simpler esters or hydroxy derivatives .
- The butyl chain in the target compound may improve pharmacokinetic properties (e.g., half-life) relative to shorter alkyl chains in analogues .
Functional Group Impact
- 4H-1,2,4-Triazole vs. 1,3,4-Thiadiazole: Triazoles exhibit stronger hydrogen-bonding capacity and metabolic resistance compared to thiadiazoles, which are prone to oxidative degradation .
- Thioether Linkage: This group may reduce susceptibility to hydrolysis compared to ether or ester linkages in analogues like compound 6o .
Yield Optimization
- Yields for analogous compounds range from 22% (compound 6o) to 85% (triazole derivatives), highlighting the impact of steric hindrance from bulky substituents (e.g., butyl chain) on reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
